N-benzyl-N'-(2,3-dichlorophenyl)urea
Description
The exact mass of the compound this compound is 294.0326684 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-7-4-8-12(13(11)16)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMPJRIUSNDJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 2,3-Dichlorophenyl Substituted Ureas: Mechanisms, Targets, and Methodologies
Executive Summary: The N,N'-diaryl urea scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous potent kinase inhibitors. This guide focuses specifically on derivatives featuring a 2,3-dichlorophenyl substitution, a moiety that significantly influences the compound's steric and electronic properties, thereby impacting its biological activity. We will dissect the primary mechanisms of action, focusing on the inhibition of key protein kinases such as p38 MAP kinase, VEGFR-2, and Raf, which are pivotal in cellular signaling pathways controlling inflammation, angiogenesis, and proliferation. This document provides an in-depth exploration of the downstream cellular consequences, detailed experimental protocols for evaluating biological activity, and critical insights into the structure-activity relationships that govern the potency and selectivity of these compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Section 1: The Diaryl Urea Pharmacophore: A Privileged Scaffold in Kinase Inhibition
The journey of diaryl ureas as therapeutic agents gained significant momentum with the discovery that this scaffold could effectively target protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and chronic inflammatory conditions.[1][2] The central urea moiety (-NH-CO-NH-) is a key pharmacophoric element, acting as a rigid hinge that correctly orients the two aryl rings for optimal interaction within the kinase active site. Its hydrogen bond donor and acceptor capabilities are crucial for anchoring the molecule to key amino acid residues, a recurring theme in their mechanism of action.
The multi-kinase inhibitor Sorafenib, a diaryl urea, provided a foundational proof of concept for the therapeutic potential of this chemical class, demonstrating potent activity against Raf kinases and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][3] The substitution pattern on the aryl rings is a critical determinant of a compound's activity and selectivity. The 2,3-dichlorophenyl group, in particular, introduces a specific electronic and steric profile that can be exploited to achieve desired interactions with the target protein, forming the basis for the targeted exploration detailed in this guide.
Section 2: Primary Mechanisms of Action: Modulating Key Signaling Cascades
The biological effects of 2,3-dichlorophenyl substituted ureas are predominantly driven by their ability to inhibit specific protein kinases. Their mechanisms can be broadly categorized into allosteric and direct ATP-competitive inhibition.
The Allosteric Inhibition of p38 MAP Kinase
A remarkable mechanism of action for diaryl ureas is the allosteric inhibition of p38α MAP kinase, a central regulator of the inflammatory response. Unlike typical kinase inhibitors that compete with ATP, these compounds bind to a distinct, allosteric pocket adjacent to the ATP binding site. This binding event requires and stabilizes a dramatic conformational change in the kinase's activation loop, specifically in the highly conserved Asp-Phe-Gly (DFG) motif.[4] The diaryl urea holds the DFG motif in an "out" conformation (DFG-out), which is incompatible with ATP binding and thus locks the kinase in an inactive state.[4] This allosteric approach can confer greater selectivity and cellular potency compared to traditional ATP-competitive inhibitors.[4]
The urea core is instrumental in this interaction. Crystal structures reveal a bidentate hydrogen bond network where one urea N-H hydrogen bonds with the carboxylate oxygen of a glutamate residue (Glu71 in p38), and the urea oxygen accepts a hydrogen bond from the backbone N-H of the DFG motif's aspartate (Asp168 in p38).
Section 3: Cellular Consequences and Phenotypic Outcomes
The inhibition of key kinase signaling pathways by 2,3-dichlorophenyl substituted ureas translates into measurable, therapeutically relevant effects at the cellular level.
Anti-proliferative and Cytotoxic Effects
A primary outcome of inhibiting pro-growth pathways like Raf/MEK/ERK is the suppression of cell proliferation. These compounds have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. [5][6][7]The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Primary Target(s) Implicated | Reference |
| Diaryl Urea (Sorafenib) | HT-29 (Colon) | 17.28 | Multi-kinase | [8] |
| Diaryl Urea (Compound 9) | HT-29 (Colon) | 3.38 | Raf/MEK/ERK | [8] |
| Biphenylurea (Compound 39) | HUVEC (Endothelial) | Not specified (Potent) | VEGFR-2 | [9] |
| Pyrazinyl-aryl urea (5-23) | T24 (Bladder) | Not specified (Potent) | Apoptosis/Necroptosis | [10] |
| Bis(dichlorophenyl)urea (COH-SR4) | H358 (Lung) | Not specified (Effective) | AMPK Pathway | [11] |
| Note: Data for specific 2,3-dichlorophenyl isomers are often embedded within broader diaryl urea studies. The values presented are representative of the scaffold's activity. |
Induction of Apoptosis
Beyond simply halting proliferation (a cytostatic effect), many diaryl ureas actively induce programmed cell death, or apoptosis (a cytotoxic effect). This is often a consequence of shutting down survival signals that are dependent on the targeted kinases. Mechanistically, this can involve the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. [12][10]Some compounds, like 1,3-bis(3,5-dichlorophenyl) urea, have been shown to increase levels of cleaved PARP, a hallmark of apoptosis. [11][13]
Other Reported Mechanisms
While kinase inhibition is the dominant mechanism, related dichlorophenyl ureas have shown other intriguing biological activities. Some derivatives can act as mitochondrial uncouplers, disrupting the proton gradient necessary for ATP production and inducing cell death through a non-kinase-mediated mechanism. [14]Additionally, activation of the AMP-activated protein kinase (AMPK) pathway has been observed, which acts as a cellular energy sensor and can trigger anti-proliferative responses. [11][15]
Section 4: Core Methodologies for Evaluation
Validating the biological activity of novel compounds requires a suite of robust and reproducible assays. The following protocols are foundational for characterizing 2,3-dichlorophenyl substituted ureas.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a dark blue formazan product. The amount of formazan produced is directly proportional to the number of living cells. [5] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment. [8]2. Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the cells or formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. [8]Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Cellular Target Engagement (Western Blot for Phospho-Kinases)
Principle: To confirm that a compound inhibits its intended kinase target within a cellular context, Western blotting can be used to measure the phosphorylation state of the kinase itself or its direct downstream substrates. A reduction in the phosphorylated form of the protein upon treatment is strong evidence of on-target activity. [9] Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 1-2 hours). Include a vehicle control. If the pathway is not basally active, it may be necessary to stimulate the cells with a growth factor (e.g., VEGF for the VEGFR-2 pathway) for 10-15 minutes before harvesting. [9]2. Protein Extraction: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK) and/or a housekeeping protein like β-actin or GAPDH.
Section 5: Structure-Activity Relationship (SAR) Insights
The systematic modification of the diaryl urea scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
The Urea Linker: This moiety is paramount. Its two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for critical anchoring interactions within the kinase hinge region. Replacing the urea with a thiourea often leads to a significant loss of activity, highlighting the importance of the oxygen atom's hydrogen bonding capacity. * Aryl Ring Substitutions: The nature and position of substituents on the phenyl rings dictate potency and selectivity. For the 2,3-dichlorophenyl ring, the chlorine atoms act as electron-withdrawing groups and provide steric bulk that can be leveraged to fit into specific hydrophobic pockets within the target kinase. [14]* Overall Conformation: The ability of the molecule to adopt the correct low-energy conformation for binding is essential. The flexibility of the linker and the rotational freedom of the aryl rings play a significant role. Limiting flexibility, for example by incorporating the urea into a cyclic system, can negatively impact activity if the optimal binding conformation is no longer accessible. [16]
Section 6: Conclusion and Future Directions
Substituted ureas bearing a 2,3-dichlorophenyl group are a potent and versatile class of bioactive molecules, primarily functioning as inhibitors of critical protein kinases involved in oncogenesis and inflammation. Their ability to act through diverse mechanisms, including allosteric and ATP-competitive inhibition, underscores their chemical tractability and therapeutic potential. The core diaryl urea scaffold has proven to be a privileged structure, with the 2,3-dichloro substitution pattern offering a valuable vector for optimizing potency and selectivity.
Future research will likely focus on fine-tuning these structures to develop next-generation inhibitors with improved kinase selectivity profiles to minimize off-target effects, or, conversely, to design rationally polypharmacological agents that can inhibit multiple disease-relevant targets simultaneously. A deeper understanding of their engagement with less-explored targets and pathways, such as those involving mitochondrial function and metabolic signaling, will open new avenues for their application in a broader range of diseases.
References
-
Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. (2015). MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. (2015). PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). (2015). Acta Pharmaceutica Sinica B. Available at: [Link]
-
Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. (2013). PubMed. Available at: [Link]
-
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural & Molecular Biology. Available at: [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. Available at: [Link]
-
Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. (2022). PubMed. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. (2001). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of amide and urea derivatives of benzothiazole as Raf-1 inhibitor. (2008). PubMed. Available at: [Link]
-
Protein kinase inhibitors from the urea class. (2002). ResearchGate. Available at: [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022). Taylor & Francis Online. Available at: [Link]
-
Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. (2001). ResearchGate. Available at: [Link]
-
URD12: A urea derivative with marked antitumor activities. (2014). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. (2020). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents. (1998). PubMed. Available at: [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. (2013). Investigational New Drugs. Available at: [Link]
-
Urea/thiourea derivatives of amino acids conjugated 2,3-dichlorophenyl... (2025). ResearchGate. Available at: [Link]
-
Diuron. PharmaCompass. Available at: [Link]
-
DCMU. Wikipedia. Available at: [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. (2016). International Journal of Drug Development and Research. Available at: [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). MDPI. Available at: [Link]
-
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. PubChem. Available at: [Link]
-
Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. ResearchGate. Available at: [Link]
-
1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2013). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Protein kinase inhibitors from the urea class. (2002). PubMed. Available at: [Link]
-
Urea derivatives as anticancer agents. (2009). PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2012). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (2019). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A Possible Mechanism of Action of the Urea Type Herbicides. (1954). Weeds. Available at: [Link]
-
Design, synthesis and biological evaluation of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine scaffold as DFG-out B-Raf kinase inhibitors. (2015). PubMed. Available at: [Link]
-
Recent advances in Synthesis and Biological Applications of Substituted Ureas. (2021). Semantic Scholar. Available at: [Link]
- Urea derivatives useful as kinase inhibitors. Google Patents.
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Medicinal Chemistry. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]
- 10. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (2,6-Dichlorophenyl)urea|CAS 41146-42-3|RUO [benchchem.com]
- 16. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-benzyl-N'-(2,3-dichlorophenyl)urea
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-benzyl-N'-(2,3-dichlorophenyl)urea, a disubstituted urea derivative of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It details the primary synthetic strategies, including the underlying chemical principles, step-by-step experimental protocols, and methods for the preparation of key intermediates. Furthermore, this document outlines the characterization techniques for the final product and emphasizes critical safety considerations.
Introduction: The Significance of Substituted Ureas
Urea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The hydrogen bonding capabilities of the urea moiety allow for potent and specific interactions with biological targets. The synthesis of unsymmetrical ureas, such as this compound, is a key focus in the development of novel therapeutic agents. The specific substitution pattern on the phenyl and benzyl groups can significantly influence the compound's pharmacological profile.
Primary Synthetic Pathways
The synthesis of this compound is most commonly achieved through the reaction of an amine with an isocyanate. This can be approached in two primary ways, as illustrated below.
Pathway A: Reaction of Benzylamine with 2,3-Dichlorophenyl Isocyanate
This is often the more direct and preferred route, assuming the availability of 2,3-dichlorophenyl isocyanate. The reaction involves the nucleophilic addition of the primary amine (benzylamine) to the electrophilic carbon of the isocyanate group.
Caption: Pathway A: Synthesis from Benzylamine and 2,3-Dichlorophenyl Isocyanate.
Pathway B: Reaction of 2,3-Dichloroaniline with Benzyl Isocyanate
Alternatively, the target compound can be synthesized by reacting 2,3-dichloroaniline with benzyl isocyanate. This pathway is advantageous if benzyl isocyanate is more readily available than its dichlorophenyl counterpart.
Caption: Pathway B: Synthesis from 2,3-Dichloroaniline and Benzyl Isocyanate.
Preparation of Key Intermediates
The successful synthesis of the target urea is contingent on the availability and purity of the isocyanate precursors.
Synthesis of 2,3-Dichlorophenyl Isocyanate
The industrial preparation of aryl isocyanates typically involves the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2] This is a hazardous procedure that requires specialized equipment and stringent safety precautions.
Reaction: 2,3-dichloroaniline + COCl₂ → 2,3-dichlorophenyl isocyanate + 2 HCl
A general laboratory-scale procedure involves dissolving 2,3-dichloroaniline in an inert solvent, such as toluene or o-dichlorobenzene, and treating it with a solution of phosgene in the same solvent. The reaction is typically heated to facilitate the conversion of the intermediate carbamoyl chloride to the isocyanate.
Synthesis of Benzyl Isocyanate
Benzyl isocyanate can be prepared through several methods:
-
From Benzyl Halides: A common method involves the reaction of benzyl chloride or benzyl bromide with a cyanate salt, such as sodium cyanate, in a polar aprotic solvent like dimethylformamide (DMF).[1]
-
Staudinger-Aza-Wittig Reaction: A more modern and often milder approach involves the reaction of benzyl azide with a phosphine, such as triphenylphosphine, in the presence of carbon dioxide.[3] This method avoids the use of highly toxic reagents.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of this compound based on the pathways described above.
Protocol for Pathway A: Benzylamine and 2,3-Dichlorophenyl Isocyanate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylamine | 107.15 | 1.07 g | 0.01 |
| 2,3-Dichlorophenyl isocyanate | 188.01 | 1.88 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichlorophenyl isocyanate (1.88 g, 0.01 mol).
-
Dissolve the isocyanate in 25 mL of anhydrous THF.
-
In a separate flask, dissolve benzylamine (1.07 g, 0.01 mol) in 25 mL of anhydrous THF.
-
Slowly add the benzylamine solution to the isocyanate solution at room temperature with vigorous stirring.
-
An exothermic reaction may be observed. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white solid.
Protocol for Pathway B: 2,3-Dichloroaniline and Benzyl Isocyanate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dichloroaniline | 162.02 | 1.62 g | 0.01 |
| Benzyl Isocyanate | 133.15 | 1.33 g | 0.01 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,3-dichloroaniline (1.62 g, 0.01 mol) in 25 mL of anhydrous DCM.
-
To this solution, add benzyl isocyanate (1.33 g, 0.01 mol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
The product will likely precipitate from the reaction mixture.
-
Filter the solid product and wash with a small amount of cold DCM.
-
Further purify the product by recrystallization as described in Protocol 4.1.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity. Typical analytical data for this class of compounds are as follows:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl and benzyl groups, a doublet for the benzylic CH₂ protons, and broad singlets for the two N-H protons. |
| ¹³C NMR | A signal for the carbonyl carbon of the urea moiety (typically around 155 ppm), and signals for the aromatic and benzylic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the urea group (around 1630-1660 cm⁻¹), and N-H stretching bands (around 3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₄H₁₂Cl₂N₂O, M.W. = 295.17 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Considerations
-
Isocyanates: Isocyanates are toxic and are potent respiratory and skin sensitizers.[4] All manipulations involving isocyanates should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Phosgene and Equivalents: Phosgene is an extremely toxic gas.[2] Its use requires specialized training and equipment. Safer alternatives like triphosgene should be handled with caution as they can decompose to phosgene.
-
Solvents: The solvents used in these syntheses (THF, DCM) are flammable and/or volatile. Avoid open flames and ensure adequate ventilation.
-
General Precautions: Standard laboratory safety practices should be followed at all times.[5][6]
Conclusion
The synthesis of this compound can be effectively achieved through the reaction of the appropriate amine and isocyanate. The choice of pathway will often depend on the commercial availability of the starting materials. Careful execution of the experimental protocol and adherence to safety guidelines are paramount for the successful and safe synthesis of this and other substituted urea derivatives. The methodologies outlined in this guide provide a solid foundation for researchers engaged in the synthesis of novel compounds for drug discovery and development.
References
-
PrepChem. Synthesis of benzyl isocyanate. [Link]
- Kitano, Y., Manoda, T., Miura, T., Chiba, K., & Tada, M. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410.
- Kitano, Y., Manoda, T., Miura, T., Chiba, K., & Tada, M. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410.
- Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2454-2460.
- Carl ROTH. (2021).
- Brenntag. (2012).
-
ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]
- Google Patents. (1969).
- The Royal Society of Chemistry. (2014).
- Google Patents. (1969).
- Military University of Land Forces. (2018).
- Royal Society of Chemistry. (2018).
- CentAUR. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
- Carl ROTH. (2021).
- MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- PubMed. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists.
- Google Patents. (2000). Process for preparing certain phenyl urea compounds.
- Google Patents. (2008). Synthesis of N-benzyl-N-benzyloxyurea.
-
Scribd. Benzylurea. [Link]
- Patsnap. (2015).
- Google Patents. (1988).
- The Royal Society of Chemistry. (2012).
- Bentham Science. (2023).
- Google Patents. (1958).
- Organic Syntheses. (1971). 6 - Organic Syntheses Procedure.
- Google Patents. (1958). Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.
- PMC. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.
- European Patent Office. (2007). Method for purifying aqueous urea solution.
-
PubChem. Benzylurea. [Link]
-
Organic Syntheses. chlorosulfonyl isocyanate. [Link]
-
Organic Syntheses. benzoylene urea. [Link]
- Google Patents. (1953).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. ictulsa.com [ictulsa.com]
The Pivotal Role of Benzylurea Derivatives in Modern Plant Tissue Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of benzylurea derivatives, a class of synthetic compounds that have revolutionized plant tissue culture. With a primary focus on their potent cytokinin-like activity, this document will delve into the core mechanisms, practical applications, and proven protocols for leveraging these molecules to achieve superior outcomes in plant propagation and biotechnology. We will dissect the science behind their efficacy, offering field-proven insights to bridge the gap between theoretical knowledge and successful experimental application.
Introduction: Beyond Traditional Cytokinins
Plant tissue culture is fundamentally reliant on the precise manipulation of plant growth regulators to guide cellular development. While adenine-based cytokinins have long been the cornerstone of this field, benzylurea derivatives have emerged as powerful alternatives, often exhibiting significantly higher biological activity.[1] These synthetic compounds, structurally distinct from natural cytokinins, have demonstrated a remarkable capacity to induce cell division, differentiation, and morphogenesis in a wide array of plant species, including those recalcitrant to traditional methods.[2][3]
The most prominent members of this class are Thidiazuron (TDZ) and Forchlorfenuron (CPPU), which are extensively utilized for their profound effects on in vitro plant development.[1] This guide will illuminate the chemical properties, structure-activity relationships, and the physiological impact of these and other benzylurea derivatives, providing a comprehensive resource for both novice and experienced researchers.
The Molecular Underpinnings: How Benzylurea Derivatives Exert Their Influence
The remarkable efficacy of benzylurea derivatives stems from their multifaceted interaction with plant hormonal pathways. While they mimic the effects of natural cytokinins, their mode of action is distinct and, in many cases, more potent.
Interaction with Cytokinin Signaling Pathways
Benzylurea derivatives, like N-phenyl-N'-benzothiazol-6-ylurea (PBU), have been shown to directly interact with cytokinin receptors, such as CRE1/AHK4 in Arabidopsis.[4] This binding initiates a signaling cascade that ultimately leads to the activation of cytokinin-responsive genes, driving cell division and differentiation.
Modulation of Endogenous Hormone Levels
A key aspect of the potency of benzylurea derivatives lies in their ability to influence the concentration of endogenous plant hormones.
-
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): Many benzylurea compounds, including CPPU, act as competitive inhibitors of CKX, the primary enzyme responsible for cytokinin degradation.[5][6] By preventing the breakdown of endogenous cytokinins, these derivatives lead to an accumulation of these crucial growth regulators within the plant tissues, thereby potentiating their effects.[5]
-
Influence on Auxin and Gibberellin Pathways: The application of benzylurea derivatives can also indirectly affect other hormonal pathways. For instance, TDZ has been observed to alter the balance of auxin to cytokinin, a critical factor in determining the developmental fate of tissues, such as root versus shoot formation.[7] Furthermore, TDZ can suppress the expression of genes involved in gibberellic acid (GA) biosynthesis while slightly increasing the expression of GA catabolism genes.[7][8]
The intricate interplay of these mechanisms is visually represented in the following diagram:
Caption: Mechanism of action of benzylurea derivatives in plant cells.
Applications in Plant Tissue Culture: A Practical Overview
The potent biological activity of benzylurea derivatives translates into a wide range of applications in plant tissue culture, often yielding results superior to those achieved with traditional cytokinins.
Micropropagation and Shoot Regeneration
Benzylurea derivatives, particularly TDZ, are highly effective in promoting axillary and adventitious shoot proliferation.[2][9] They are frequently used to overcome recalcitrance in woody plant species and to achieve high multiplication rates.
Table 1: Comparative Efficacy of TDZ and BAP on Shoot Regeneration in Stevia rebaudiana
| Plant Growth Regulator | Concentration (µM) | Shoot Regeneration (%) | Average No. of Shoots per Explant |
| TDZ | 1.0 | 96% | 60 |
| BAP | Not specified | Lower than TDZ | Lower than TDZ |
| Data sourced from a study on Stevia rebaudiana regeneration.[10] |
Callus Induction and Somatic Embryogenesis
The ability of benzylurea derivatives to induce callus formation is well-documented.[7] By manipulating the auxin-to-cytokinin ratio with these compounds, researchers can effectively initiate callus from various explants.[7] Furthermore, TDZ plays a significant role in inducing somatic embryogenesis, a crucial pathway for large-scale clonal propagation and genetic transformation.[2]
Organogenesis
Organogenesis, the formation of organs like shoots and roots, is heavily influenced by the balance of auxins and cytokinins. TDZ can effectively induce organogenesis by modulating this balance.[7] It has been shown to be more efficient than other plant growth regulators in inducing adventitious shoots in various species.[7]
Experimental Protocols: A Step-by-Step Guide
To facilitate the practical application of this knowledge, the following section provides detailed protocols for key experimental workflows utilizing benzylurea derivatives.
Protocol for High-Frequency Shoot Regeneration in Hibiscus syriacus using TDZ
This protocol is adapted from a successful study on Hibiscus syriacus regeneration.[11]
1. Explant Preparation:
- Excise leaf, petiole, and root explants from healthy, in vitro-grown plantlets.
- Surface sterilize the explants using standard procedures (e.g., 70% ethanol for 30 seconds, followed by 1% sodium hypochlorite with a drop of Tween-20 for 10 minutes, and then rinsed three times with sterile distilled water).
2. Culture Medium:
- Prepare Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
- Add TDZ to the medium at a concentration of 0.01 mg/L for optimal shoot formation. For callus induction, higher concentrations can be tested.
- For enhanced shoot differentiation from root and petiole explants, a combination of 0.01 mg/L TDZ with Benzyladenine (BAP) can be beneficial.[11]
- Adjust the pH of the medium to 5.8 before autoclaving.
3. Incubation:
- Culture the explants in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40 µmol m⁻² s⁻¹.
4. Subculture and Rooting:
- Subculture the proliferating shoots every 3-4 weeks onto fresh medium.
- Once shoots have elongated, transfer them to a rooting medium, which is typically a half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthalene acetic acid (NAA).
The following diagram illustrates this experimental workflow:
Caption: Workflow for in vitro shoot regeneration using TDZ.
Protocol for In Vitro Multiplication of Hibiscus rosa-sinensis using CPPU (4-CPPU)
This protocol is based on a study demonstrating the efficacy of 4-CPPU for the micropropagation of Chinese hibiscus.[12][13]
1. Explant Source and Preparation:
- Use nodal segments from healthy, actively growing Hibiscus rosa-sinensis plants.
- Perform surface sterilization as described in the previous protocol.
2. Culture Medium:
- Prepare MS medium with 3% (w/v) sucrose and 0.8% (w/v) agar.
- Supplement the medium with 4-CPPU at a concentration of 2.5 µM for the highest frequency of shoot regeneration.[12][13] Higher concentrations may lead to inhibitory effects and basal callusing.[12]
- Adjust the pH to 5.8 before autoclaving.
3. Culture Conditions:
- Incubate the cultures at 25 ± 2°C with a 16-hour photoperiod.
4. Rooting and Acclimatization:
- After 8 weeks, transfer the regenerated shoots to MS medium containing 0.5 µM IBA for root induction.[12][13]
- Successfully rooted plantlets can then be transferred to soil for acclimatization.
Structure-Activity Relationships: The Chemical Basis of Potency
The biological activity of benzylurea derivatives is intrinsically linked to their chemical structure. Structure-activity relationship studies have revealed that specific substitutions on the phenyl and urea moieties can significantly impact their cytokinin-like activity and their ability to promote processes like adventitious rooting.[1][4] These studies are crucial for the rational design of new, more effective plant growth regulators.
Concluding Remarks and Future Perspectives
Benzylurea derivatives have undeniably carved a significant niche in the field of plant tissue culture. Their potent cytokinin-like activity, often surpassing that of traditional adenine-based compounds, has enabled significant advancements in the micropropagation of a wide range of plant species, particularly those considered recalcitrant. The ability of compounds like TDZ and CPPU to modulate endogenous hormone levels, primarily through the inhibition of cytokinin degradation, provides a powerful tool for researchers to direct plant development in vitro.
The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of these compounds. However, the field is continually evolving. Future research should focus on further elucidating the complex signaling cascades initiated by benzylurea derivatives and their crosstalk with other hormonal pathways. The development of novel derivatives with enhanced specificity and reduced off-target effects holds promise for even greater control over plant morphogenesis. As our understanding of the molecular intricacies of plant development deepens, so too will our ability to harness the full potential of these remarkable synthetic molecules for applications in agriculture, horticulture, and biotechnology.
References
-
Ali, A., Naz, S., Siddiqui, F. A., & Iqbal, J. (2021). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. Plant Biology, 24(2), 209-218. [Link]
-
Ali, A., Naz, S., Siddiqui, F. A., & Iqbal, J. (2022). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. PubMed. [Link]
-
Guo, B., Abbasi, B. H., Zeb, A., Xu, L. L., & Wei, Y. H. (2011). Thidiazuron: A multi-dimensional plant growth regulator. African Journal of Biotechnology, 10(45), 8984-9000. [Link]
-
Rolli, E., Incerti, M., Brunoni, F., Vicini, P., & Ricci, A. (2012). Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement. Phytochemistry, 74, 159-165. [Link]
-
Kopečný, D., Briozzo, P., Popelková, H., G-M, J. L., & Doležal, K. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. Biochimie, 92(5), 555-565. [Link]
-
Li, Y., Gao, Y., Zhang, Y., Li, Y., & Li, D. (2025). Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways. MDPI. [Link]
-
CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ). [Link]
-
MySkinRecipes. (n.d.). Benzylurea. [Link]
-
ResearchGate. (n.d.). Effect of spraying forchlorfenuron (CPPU) or CPPU + GA 4+7 solution on.... [Link]
-
Tossi, V., Avale, M. C., & Laterra, F. (2009). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure. Plant Physiology and Biochemistry, 47(5), 373-379. [Link]
-
ResearchGate. (2025). Application of TDZ and CPPU to tissue culture of Polygonum cuspidatum. [Link]
-
ResearchGate. (n.d.). Chemistry of Phenylurea Cytokinins. [Link]
-
Galán-Ávila, A., García-Fortea, E., Prohens, J., & Herraiz, F. J. (2020). Development of a Direct in vitro Plant Regeneration Protocol From Cannabis sativa L. Seedling Explants: Developmental Morphology of Shoot Regeneration and Ploidy Level of Regenerated Plants. Frontiers in Plant Science, 11, 749. [Link]
-
Thiruvengadam, M., Praveen, N., Kim, I.-H., & Chung, I.-M. (2019). Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'. Saudi Journal of Biological Sciences, 26(7), 1466-1472. [Link]
-
Kopečný, D., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. R Discovery. [Link]
-
ResearchGate. (2025). Effects of 4-CPPU on in vitro multiplication and the sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'. [Link]
-
Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.). Sohag Journal of Sciences. [Link]
-
Mithila, J., Murch, S. J., & Saxena, P. K. (2011). TDZ-Induced High Frequency Plant Regeneration through Direct Shoot Organogenesis in Stevia rebaudiana Bertoni: An Important Medicinal Plant and a Natural Sweetener. American Journal of Plant Sciences, 2(5), 629-635. [Link]
-
Substituted (сycloalkylcarbonylthioureido)aryl-(benzyl-)carboxylic(sulfonic) acids: synthesis, antimicrobial and growth-regulating activity. (2021). Current issues in pharmacy and medicine: science and practice. [Link]
- Asvestas, P. A. (2015). Use of forchlorfenuron for promoting plant growth.
-
Langford, K. H., Tollefsen, K. E., & Øxnevad, S. (2015). Benzoylurea pesticides used as veterinary medicines in aquaculture: Risks and developmental effects on nontarget crustaceans. Environmental Toxicology and Chemistry, 34(7), 1534-1540. [Link]
-
Lee, J.-S., & Kim, J.-B. (2017). Development of an efficient protocol for high-frequency regeneration system in Hibiscus syriacus L. Journal of Plant Biotechnology, 44(2), 208-214. [Link]
- Benzyl urea derivatives, process for their preparation and fungicides for agriculture and horticulture. (n.d.).
-
Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
Wang, W., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6537. [Link]
-
Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. (2014). ResearchGate. [Link]
-
Mok, M. C., & Mok, D. W. S. (1985). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 20(5), 867-870. [Link]
-
Sridhar, S., & Raj, A. E. (2004). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Biosciences, 29(3), 277-282. [Link]
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (n.d.). MDPI. [Link]
-
PubChem. (n.d.). Benzylurea. [Link]
-
Soni, S., et al. (2022). Commercial use of plant growth regulators in horticultural crops: An overview. The Pharma Innovation Journal. [Link]
-
Assessing the environmental risks of sulfonylurea pollutants. (n.d.). RSC Publishing. [Link]
-
Alignment of substituted benzyl urea derivatives using template based alignment method. (n.d.). ResearchGate. [Link]
-
Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen). (2021). PMC. [Link]
-
Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. (2011). PubMed. [Link]
-
Olszewski, N., Sun, T., & Gubler, F. (2002). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. The Plant Cell, 14(Suppl), S61-S80. [Link]
-
Role of Growth Substances in Conservation Agriculture. (n.d.). TNAU Agritech Portal. [Link]
-
Sun, T. P., & Gubler, F. (2004). Molecular mechanism of gibberellin signaling in plants. Annual Review of Plant Biology, 55, 197-223. [Link]
Sources
- 1. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ovid.com [ovid.com]
- 8. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 10. TDZ-Induced High Frequency Plant Regeneration through Direct Shoot Organogenesis in Stevia rebaudiana Bertoni: An Important Medicinal Plant and a Natural Sweetener [scirp.org]
- 11. kspbtjpb.org [kspbtjpb.org]
- 12. Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. ‘White Butterfly’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Optimization of In Vitro ACAT Inhibition Assays for Urea Derivatives
From Microsome Preparation to Kinetic Analysis
Introduction & Scientific Rationale
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is the primary enzyme responsible for intracellular cholesterol esterification.[1][2] In the context of atherosclerosis, ACAT1 (macrophages) promotes foam cell formation, while ACAT2 (intestine/liver) facilitates lipoprotein assembly.
Urea derivatives (e.g., CI-1011, PD-128042) represent a potent class of ACAT inhibitors. Unlike simple competitive inhibitors, these hydrophobic compounds often exhibit mixed-type or non-competitive inhibition , partitioning into the endoplasmic reticulum (ER) membrane to disrupt the enzyme's allosteric regulation or active site geometry.
This application note provides a rigorous protocol for evaluating these compounds. It addresses the specific challenges of urea derivatives: lipophilicity, membrane partitioning time, and the requirement for exogenous cholesterol delivery systems.
Mechanism of Action
The assay measures the transfer of an acyl group from Oleoyl-CoA to Cholesterol. Urea derivatives typically intervene by binding to the transmembrane domain of ACAT, altering its conformation.
Figure 1: ACAT Enzymatic Pathway and Inhibition Point. Urea derivatives partition into the membrane to inhibit the acyl-transfer step.
Critical Pre-Assay Considerations
Enzyme Source: Rat Liver Microsomes
While recombinant enzymes are available, rat liver microsomes remain the physiological gold standard for lipophilic inhibitors because they retain the native membrane environment essential for urea derivative binding.
-
Preparation: Differential centrifugation (9,000 x g supernatant
105,000 x g pellet). -
Storage: -80°C in sucrose buffer. Never refreeze.
The "Urea Challenge": Solubility & Delivery
Urea derivatives are highly hydrophobic.
-
Vehicle: Use DMSO. Final assay concentration must be
2% (v/v) . Higher DMSO levels disrupt the microsomal membrane structure, artificially lowering ACAT activity. -
Pre-incubation (Crucial): Unlike water-soluble drugs, urea derivatives must "soak" into the microsomal membrane to reach the enzyme. Mandatory 15-minute pre-incubation of the inhibitor with microsomes before adding the substrate is required to ensure equilibrium.
Substrate Delivery: The Mixed Micelle System
Free cholesterol is insoluble in aqueous buffer. It must be delivered via Mixed Micelles (Taurocholate/Phosphatidylcholine) to ensure cooperative activation of ACAT.
-
Why? Adding cholesterol in acetone/ethanol directly to the reaction causes precipitation and high variability. Mixed micelles mimic the physiological presentation of cholesterol.
Protocol A: Radiometric Assay (Gold Standard)
Target: Precise IC50 determination and kinetic characterization.
Materials
-
Buffer A: 0.1 M Potassium Phosphate (pH 7.4), 1 mM DTT (freshly added).
-
Enzyme: Rat Liver Microsomes (protein conc.[3] adjusted to 2-5 mg/mL).
-
Substrate 1: [1-14C]Oleoyl-CoA (Specific Activity ~50 mCi/mmol). Dilute with cold Oleoyl-CoA to ~10-20 µM final.
-
Substrate 2 (Mixed Micelles):
-
Stop Solution: Isopropanol:Heptane (4:1 v/v).
Experimental Workflow
Figure 2: Step-by-step workflow for the radiometric ACAT inhibition assay.
Detailed Procedure
-
Inhibitor Prep: Prepare 50x stocks of the urea derivative in DMSO.
-
Assay Mix: In a glass tube, combine:
-
20 µL Microsomes (approx. 40-50 µg protein).
-
2 µL Inhibitor (or DMSO control).
-
138 µL Buffer A.
-
Incubate 15 min at 37°C.
-
-
Substrate Addition:
-
Add 20 µL Mixed Micelles (Cholesterol source). Brief 5 min equilibration.
-
Add 20 µL [14C]Oleoyl-CoA solution to start reaction.
-
-
Reaction: Incubate for 10-20 minutes at 37°C. (Must be within linear range).
-
Stop & Extract:
-
Add 1 mL Stop Solution (Isopropanol:Heptane 4:1).
-
Add 0.6 mL Heptane and 0.4 mL 0.1 M Potassium Phosphate buffer (to force phase separation).
-
Vortex vigorously (10 sec). Centrifuge (2,000 x g, 2 min).
-
-
Counting:
-
Recover 200 µL of the upper heptane phase (contains [14C]Cholesteryl Oleate).
-
Transfer to scintillation vial with cocktail. Count DPM.
-
Protocol B: Fluorescent NBD-Cholesterol Assay (HTS)
Target: Screening large libraries of urea derivatives without radiation.
This method utilizes NBD-Cholesterol , a fluorescent analogue. When esterified by ACAT, the hydrophobicity changes, allowing separation or direct measurement in hydrophobic environments.
Modifications from Protocol A
-
Substrate: Replace Cholesterol/Mixed Micelles with NBD-Cholesterol (1-5 µg/mL).
-
Detection:
-
Method 1 (TLC): Extract lipids (CHCl3:MeOH), run TLC (Hexane:Ether:Acetic Acid 80:20:1).[3] NBD-Cholesteryl Ester moves to the solvent front. Visualize under UV.
-
Method 2 (Cell-based): Incubate cells (e.g., AC29 or J774 macrophages) with NBD-Cholesterol + Inhibitor. Extract lipids and measure fluorescence (Ex 465nm / Em 535nm).
-
Note: Urea derivatives may quench fluorescence. Always run a "compound only" blank to check for auto-fluorescence or quenching artifacts.
Data Analysis & Interpretation
Calculation
Calculate the specific activity (pmol/min/mg protein):
Inhibition Metrics
Plot % Inhibition vs. Log[Inhibitor].
-
IC50: Concentration required for 50% inhibition.
-
Hill Slope: Urea derivatives often show steep Hill slopes (>1.0), indicating cooperative binding or micellar aggregation effects.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Non-enzymatic hydrolysis of Oleoyl-CoA | Ensure BSA (fatty acid free) is present (1-2 mg/mL) to sequester free Acyl-CoA. |
| Variable IC50 | Inhibitor aggregation | Check solubility. Reduce DMSO to <1%. Ensure 15 min pre-incubation. |
| Low Activity | Microsome degradation | Use fresh DTT. Do not refreeze microsomes. |
| "Flat" Dose Response | Inhibitor partitioning failure | The inhibitor is stuck in the delivery vehicle. Increase pre-incubation time or use a co-solvent system (e.g., Cyclodextrin). |
References
-
Chang, T. Y., et al. (1998). "Recombinant acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) purified to essential homogeneity utilizes cholesterol in mixed micelles or in vesicles in a highly cooperative manner."[4][6] Journal of Biological Chemistry. Link
-
Rudel, L. L., et al. (2001). "Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay." Journal of Lipid Research. Link
-
Burnett, J. R., et al. (1999). "Inhibition of ACAT by CI-1011 (Avasimibe) in different cell types." Journal of Lipid Research. Link
-
Sliskovic, D. R., et al. (2002). "ACAT inhibitors: the search for a novel and effective treatment of hypercholesterolemia and atherosclerosis." Progress in Medicinal Chemistry. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Recombinant acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) purified to essential homogeneity utilizes cholesterol in mixed micelles or in vesicles in a highly cooperative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzylphenylurea Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of N-benzyl-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Our approach is rooted in first principles of organic chemistry, providing not just solutions but a deeper understanding of the reaction system.
Section 1: Understanding the Core Reaction
A thorough grasp of the reaction mechanism is the foundation of effective troubleshooting. The synthesis of benzylphenylurea from benzyl isocyanate and aniline is a classic example of nucleophilic addition.
Q1: What is the fundamental reaction mechanism for the synthesis of benzylphenylurea from benzyl isocyanate and aniline?
The reaction proceeds via a nucleophilic attack of the amine on the isocyanate. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl isocyanate.[1] This is followed by a proton transfer to yield the final urea product. The reaction is typically fast and high-yielding under appropriate conditions.[2]
Caption: Nucleophilic addition mechanism for urea formation.
Section 2: Troubleshooting Reactant Quality
The quality and purity of your starting materials are the most critical factors influencing the success of this synthesis. Isocyanates, in particular, require careful handling.
Q2: My yield is low, and the reaction seems incomplete or sluggish. Could my reactants be the problem?
Absolutely. Low yields are very often traced back to reactant impurity. The two main culprits are moisture in the benzyl isocyanate and oxidation of the aniline.
-
Benzyl Isocyanate: This reagent is highly susceptible to hydrolysis.[3] Even trace amounts of water will react with benzyl isocyanate to form an unstable carbamic acid, which then decomposes into benzylamine and carbon dioxide. This not only consumes your starting material but the newly formed benzylamine can then react with remaining benzyl isocyanate to form the symmetrical N,N'-dibenzylurea, an undesired byproduct.[4][5]
-
Aniline: Aniline is prone to air oxidation, which is visually indicated by a color change from colorless/pale yellow to a dark reddish-brown.[8] These oxidized impurities can interfere with the reaction.
Protocol: Purification of Aniline by Distillation
This protocol describes the standard laboratory procedure for purifying aged or discolored aniline.
Materials:
-
Discolored Aniline
-
Potassium Hydroxide (KOH) pellets or Zinc dust
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Drying: Add a small amount of KOH pellets or zinc dust to the flask containing the discolored aniline. Let it stand for several hours (or overnight) to allow for drying and initial purification.[8]
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the flask gently. Discard the first few milliliters of distillate, which may contain residual water or more volatile impurities.
-
Collection: Collect the main fraction of aniline that distills at a constant temperature (Boiling point of Aniline: ~184°C at atmospheric pressure).[9] The purified aniline should be a colorless to pale yellow liquid.
-
Storage: Store the purified aniline in a tightly sealed container, preferably under an inert atmosphere and protected from light, to prevent re-oxidation.
Section 3: Optimizing Reaction Conditions
If your reactants are pure, the next step is to scrutinize your reaction setup and parameters.
Q3: I've confirmed my reactants are pure, but my yield is still poor. What reaction parameters should I optimize?
Solvent, temperature, and stoichiometry are the key parameters to control.
-
Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent . The solvent's role is to facilitate the interaction between reactants. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[7][10] Using a protic solvent (like an alcohol) will lead to the formation of carbamate byproducts.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solvent for both reactants, easy to remove. |
| Tetrahydrofuran (THF) | 66.0 | 7.5 | Good choice, but must be rigorously dried. |
| Acetonitrile | 81.6 | 37.5 | Higher polarity can sometimes accelerate the reaction. |
| Toluene | 110.6 | 2.4 | Can be used, especially if higher temperatures are needed.[11] |
-
Temperature: The reaction is typically exothermic and proceeds readily at room temperature.[10] For larger-scale reactions or with highly reactive substrates, initial cooling in an ice bath (0°C) during the addition of the isocyanate is recommended to control the exotherm and prevent side reactions.[7] Gentle warming (e.g., to 40°C) can be employed if the reaction is sluggish, but excessive heat can promote side reactions.[7]
-
Stoichiometry: A 1:1 molar ratio of aniline to benzyl isocyanate is theoretically required.[7] Using a slight excess (1.05 to 1.1 equivalents) of one reactant can sometimes help drive the reaction to completion, but a large excess of the isocyanate can lead to the formation of biuret structures.[12]
Q4: I see unexpected byproducts in my crude product. What are the likely side reactions?
The most common side reaction is the hydrolysis of benzyl isocyanate, as discussed in the reactant quality section. Another possibility, especially if excess isocyanate is used or the reaction temperature is too high, is the formation of a biuret by the reaction of the urea product with another molecule of isocyanate.
Caption: Primary side reaction pathway: Hydrolysis of isocyanate.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yield.
Section 4: Product Isolation and Purification Issues
A successful reaction can still result in a low final yield if the workup and purification are not optimized.
Q5: The reaction seems complete by TLC, but I'm losing a lot of product during workup and purification. Why?
Product loss during this stage is often due to the product's solubility characteristics or physical issues during extraction.
-
Solubility: N-benzyl-N'-phenylurea is a crystalline solid with limited solubility in nonpolar solvents like hexanes and moderate solubility in solvents like dichloromethane or ethyl acetate, especially when cold.[6] Significant product can be lost if you wash the filtered solid with a solvent in which it is too soluble.
-
Best Practice: When a precipitate forms upon reaction completion, filter the solid and wash it with a cold, nonpolar solvent like cold DCM or diethyl ether to remove soluble impurities without dissolving the product.[10]
-
-
Purification by Recrystallization: This is the most common method for purifying the crude product. The key is selecting an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) where the product is soluble when hot but sparingly soluble when cold.[7] If the product "oils out" instead of crystallizing, it indicates the solvent is too good or the cooling was too rapid.
-
Aqueous Workup: If you perform an aqueous workup to remove water-soluble impurities, emulsions can form.
-
Best Practice: To break emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel.[13] This increases the ionic strength of the aqueous phase, forcing the organic layer to separate more cleanly.
-
Section 5: Summary Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure/wet benzyl isocyanate. 2. Oxidized aniline. 3. Incorrect (protic) solvent. | 1. Use fresh, high-purity isocyanate under an inert atmosphere.[7] 2. Distill aniline before use.[8] 3. Use an anhydrous aprotic solvent like DCM or THF.[10] |
| Reaction is Sluggish | 1. Low reaction temperature. 2. Impurities inhibiting the reaction. | 1. Allow the reaction to proceed at room temperature or warm gently to ~40°C.[7] 2. Ensure high purity of all reactants and solvents. |
| Multiple Products Observed (by TLC/NMR) | 1. Water contamination leading to symmetrical N,N'-dibenzylurea. 2. Excess isocyanate leading to biuret formation. | 1. Rigorously exclude moisture from the reaction.[3][4] 2. Use a 1:1 or slight excess of the amine, not the isocyanate. |
| Significant Product Loss During Workup | 1. Product is soluble in the wash solvent. 2. Inefficient extraction or emulsion formation. | 1. Wash the filtered product with a cold, nonpolar solvent. 2. Perform multiple extractions with smaller solvent volumes; use brine to break emulsions.[13] |
| Product Fails to Crystallize ("Oils Out") | 1. Impurities present. 2. Improper recrystallization solvent or cooling rate. | 1. Attempt purification by column chromatography on silica gel.[7] 2. Screen different solvent systems; allow for slow cooling. |
References
-
Georganics. (n.d.). Benzyl isocyanate – general description and application. Retrieved from Georganics website. [Link]
-
Kasparian, M. H. (1960). Kinetics of the reaction between phenyl isocyanate and aniline. AUB ScholarWorks. [Link]
-
PrepChem. (n.d.). Preparation of aniline. Retrieved from PrepChem.com. [Link]
-
Calandri, C., et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Yokoyama, A., et al. (2001). Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol. Macromolecules, ACS Publications. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]
-
Sharma, S., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. Retrieved from ResearchGate. [Link]
-
Le Neve-Bowen, J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Shental-Bechor, D., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. Polymers (Basel). [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzyl isocyanate – general description and application [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Stability Solutions Hub: Urea Linkage Integrity in Acidic Media
Lead Scientist: Dr. Alex V. Mercer, Senior Application Scientist Topic: Resolving Hydrolysis Issues of Urea Linkages in Acidic Buffers Last Updated: February 16, 2026
Executive Summary & Diagnostic Matrix
The Challenge: Urea linkages (
Is it Hydrolysis? Before altering your workflow, confirm the degradation mechanism using this diagnostic logic.
Figure 1: Diagnostic decision tree to isolate urea hydrolysis from other degradation pathways.
The Mechanistic Core: Why Acid Breaks the Bond
To solve the problem, you must understand the kinetic enemy. The hydrolysis of substituted ureas in acid follows an
The Causality Chain:
-
Protonation: The carbonyl oxygen is the most basic site. Protonation here increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse: The intermediate collapses, expelling the amine (the leaving group) and forming a carbamic acid derivative, which spontaneously decarboxylates.
Critical Insight: While O-protonation is thermodynamically favored, N-protonation is often the kinetic gateway to cleavage because it creates a better leaving group (
Figure 2: Kinetic pathway of acid-catalyzed urea hydrolysis.
Troubleshooting & Optimization Guides
Scenario A: Instability During HPLC Analysis
Symptom: Peak splitting or "ghost" peaks appearing during long sequence runs. Root Cause: The sample sits in an acidic mobile phase (often 0.1% TFA, pH ~2.0) in the autosampler for hours.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Rationale |
| Mobile Phase Modifier | 0.1% TFA (pH ~2.0) | 0.1% Formic Acid (pH ~2.7) or Ammonium Formate (pH 4.5) | Raising pH by even 1 unit decreases hydrolysis rate logarithmically [1]. |
| Autosampler Temp | Ambient (20–25°C) | Cooled (4°C) | Arrhenius equation dictates reaction rate drops ~50% for every 10°C drop. |
| Diluent | Mobile Phase A (Acidic) | Water/Acetonitrile (Neutral) | Keep the sample neutral until the moment of injection. |
Q: Can I replace TFA with Formic Acid without losing peak shape? A: Often, yes. TFA acts as an ion-pairing agent which sharpens peaks for basic compounds. If you switch to Formic Acid and see tailing, add 5–10 mM Ammonium Formate . This buffers the solution at pH ~3.8–4.0, stabilizing the urea linkage while providing ionic strength to mask silanols [2].
Scenario B: Synthetic Workup & Cleavage
Symptom: Loss of yield during deprotection (e.g., Boc removal) or resin cleavage. Root Cause: Prolonged exposure to high-strength acid (50–90% TFA) generates heat and promotes hydrolysis.
Protocol Adjustment:
-
Scavenger Cocktail: Ensure water concentration is minimized during the cleavage step if possible, as water is the nucleophile in the hydrolysis mechanism (
). -
Cold Cleavage: Perform the reaction at 0°C rather than room temperature.
-
Quench Immediately: Do not rotovap strong acids at high heat. Neutralize immediately with cold bicarbonate or pyridine/methanol buffers upon completion.
Scenario C: Structural Design (SAR)
Symptom: The molecule is inherently unstable in biological fluids or formulation buffers. Root Cause: Electronic or steric susceptibility.
Design Strategies:
-
Steric Occlusion: Introduce bulky groups (e.g., tert-butyl, adamantyl) on the nitrogen or adjacent carbons. This blocks the approach of water to the carbonyl carbon [3].
-
Electronic Stabilization: Adding Electron Withdrawing Groups (EWGs) like fluorines to the R-groups reduces the basicity of the nitrogen lone pairs, making protonation (the first step of hydrolysis) less favorable [4].
Validation Protocol: The "Acid Stress Test"
Do not rely on assumptions. Validate your urea linkage stability with this standardized assay.
Objective: Determine the kinetic half-life (
Materials:
-
Test Compound (1 mg/mL in DMSO)
-
Buffer A: 0.1% TFA in Water (pH 2.0)
-
Buffer B: 10 mM Ammonium Formate (pH 4.0)
-
Internal Standard (IS): A stable analog (e.g., amide variant)
Workflow:
-
Preparation: Spike Test Compound into Buffer A and Buffer B at a final concentration of 10 µM. Add IS at 10 µM.
-
Incubation: Aliquot into HPLC vials. Place Set A at 25°C and Set B at 4°C.
-
Sampling: Inject samples at
hours. -
Analysis: Plot
vs. Time. -
Calculation: The slope of the line is
.
Success Criteria:
-
For HPLC analysis suitability: Degradation < 2% over 24 hours at 4°C.
-
For Storage: Degradation < 5% over 1 week at 4°C.
References
-
Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Substituted Ureas. Source: Journal of Organic Chemistry. Context: Establishes the fundamental
mechanism and pH dependence. Link:[Link] -
Stabilization of the hindered urea bond through de-tert-butylation. Source: Chemical Communications (RSC). Context: Discusses how steric bulk influences urea bond dynamics and stability in acidic conditions. Link:[Link]
-
Ureas: Applications in Drug Design and Stability. Source: Frontiers in Chemistry / ResearchGate. Context: Reviews the structural activity relationships (SAR) of urea derivatives and their physicochemical stability. Link:[Link]
Validation & Comparative
A Comparative Guide to the Herbicidal Potency of 2,3- and 3,4-Dichlorophenyl Urea Isomers
Abstract: This guide provides a detailed comparative analysis of the herbicidal potency of 2,3-dichlorophenyl urea and 3,4-dichlorophenyl urea. Phenylurea herbicides are a critical class of compounds in agriculture that function by inhibiting photosynthesis.[1] The precise positioning of halogen substituents on the phenyl ring is a key determinant of their biological activity. This document elucidates the mechanism of action at Photosystem II (PSII), explores the structure-activity relationships (SAR) that govern the differential potency of these two isomers, and presents a validated experimental protocol for their direct comparison. While both are structural isomers, the 3,4-dichloro substitution pattern, found in the widely-known herbicide Diuron, is demonstrably more potent.[2][3] This guide will explain the molecular basis for this difference, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to assess and understand this class of compounds.
Introduction
The phenylurea class of herbicides has been a cornerstone of weed management strategies for decades, valued for their efficacy and broad-spectrum activity.[1] Their mode of action is the specific and potent inhibition of photosynthesis at the Photosystem II (PSII) complex, a vital component of the light-dependent reactions in plants.[4][5] A quintessential example from this class is Diuron, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, which underscores the importance of the 3,4-dichlorophenyl moiety for high herbicidal activity.[2]
This guide focuses on two closely related structural isomers: 1-(2,3-dichlorophenyl)urea and 1-(3,4-dichlorophenyl)urea. The central scientific question is how the seemingly minor shift of a single chlorine atom from the 4-position to the 2-position impacts biological potency. By dissecting the mechanism of action and the subtle yet critical principles of structure-activity relationships, we can build a robust model to explain the observed differences in efficacy. This understanding is paramount for the rational design of new, more effective herbicidal agents.
Core Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal action of phenylurea derivatives is the interruption of photosynthetic electron transport.[1] This process occurs within the thylakoid membranes of chloroplasts and is essential for converting light energy into chemical energy.[4]
The Process:
-
Light Absorption: Photosystem II absorbs light energy, exciting an electron in its reaction-center chlorophyll, P680.
-
Electron Transfer: This high-energy electron is transferred through a series of acceptors. The critical step for this discussion is the transfer from a primary quinone acceptor, Qₐ, to a secondary quinone acceptor, Qₑ.
-
Plastoquinone Pool: Qₑ, upon receiving two electrons, is reduced to plastoquinol (PQH₂) and detaches, moving to the next complex in the chain.
-
Inhibition: Phenylurea herbicides physically bind to a specific niche on the D1 protein, a core component of the PSII complex.[4][6] This binding site is the same pocket that Qₑ normally occupies. By competitively inhibiting the binding of Qₑ, the herbicide blocks the flow of electrons from Qₐ to Qₑ, effectively halting the photosynthetic process.
The blockage of electron transport leads not only to the cessation of energy production (ATP and NADPH) but also to the formation of reactive oxygen species (ROS) that cause rapid cellular damage, lipid peroxidation, and ultimately, plant death.[5][7]
The binding site for ureas is known as "Site B" and involves key interactions with amino acid residues such as Histidine 215 of the D1 protein.[6] This contrasts with other PSII inhibitors like triazines, which bind to an overlapping but distinct "Site A".[6]
Caption: Mechanism of PSII inhibition by dichlorophenyl urea herbicides.
Structure-Activity Relationship (SAR): The Decisive Role of Chlorine Positioning
While both 2,3- and 3,4-dichlorophenyl urea isomers possess the necessary pharmacophore for PSII inhibition, their potency differs significantly. This difference is almost entirely attributable to how well each molecule "fits" into the Qₑ binding pocket on the D1 protein.
-
3,4-Dichlorophenyl Urea: This substitution pattern is considered optimal for high-affinity binding. The chlorine atoms at the 3 and 4 positions create an electronic distribution and a molecular shape that are highly complementary to the amino acid residues in the binding niche (e.g., His215).[6] This precise fit allows for strong hydrophobic and electronic interactions, leading to a long residence time on the target protein and, consequently, high herbicidal potency. The success of numerous commercial herbicides based on this scaffold, such as Diuron, validates this structural arrangement.[3]
-
2,3-Dichlorophenyl Urea: The presence of a chlorine atom at the 2-position (ortho position) introduces significant steric hindrance. This bulky atom near the urea linkage can physically clash with the amino acid side chains lining the D1 binding pocket, preventing the molecule from achieving the optimal orientation required for high-affinity binding. This results in a weaker interaction, a lower binding affinity, and therefore, significantly reduced herbicidal potency compared to the 3,4-isomer.
In essence, the herbicidal activity is not just about the presence of chlorine atoms but their precise spatial arrangement, which dictates the quality of the "lock-and-key" fit with the target enzyme.
Experimental Protocol: Comparative Potency by Pulse-Amplitude-Modulation (PAM) Chlorophyll Fluorometry
To empirically quantify the difference in potency between the two isomers, a chlorophyll fluorescence assay is the gold standard. This technique provides a direct, real-time measurement of PSII efficiency. When PSII is inhibited, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to a measurable increase in the fluorescence signal.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each isomer on the photosynthetic activity of a model organism (e.g., Chlamydomonas reinhardtii or isolated spinach thylakoids).
4.1 Materials and Equipment
-
Test Organism: Axenic culture of Chlamydomonas reinhardtii in the mid-logarithmic growth phase.
-
Test Compounds: 1-(2,3-dichlorophenyl)urea and 1-(3,4-dichlorophenyl)urea, dissolved in DMSO to create 10 mM stock solutions.
-
Assay Medium: TAP (Tris-Acetate-Phosphate) medium for algae.
-
Instrumentation: Pulse-Amplitude-Modulation (PAM) fluorometer or a microplate reader with fluorescence capabilities.
-
Labware: 96-well microplates (black, clear bottom), multichannel pipettes, sterile culture flasks.
4.2 Step-by-Step Methodology
-
Culture Preparation: Adjust the density of the C. reinhardtii culture with fresh TAP medium to achieve a chlorophyll concentration of ~5 µg/mL.
-
Compound Dilution: Prepare a serial dilution series for each isomer (e.g., from 10 µM down to 1 nM) in TAP medium. Ensure the final DMSO concentration in all wells, including the control, is ≤ 0.1% to avoid solvent toxicity.
-
Assay Plate Setup:
-
Pipette 100 µL of the algal suspension into each well of the 96-well plate.
-
Add 100 µL of the corresponding herbicide dilution (or control medium with 0.1% DMSO) to each well.
-
-
Incubation: Dark-adapt the plate for 15 minutes at room temperature to ensure all PSII reaction centers are "open" (oxidized).
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (F₀) using a weak measuring light.
-
Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fₘ) in the dark-adapted state.
-
The variable fluorescence (Fᵥ) is calculated as Fₘ - F₀.
-
The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Fᵥ/Fₘ)sample / (Fᵥ/Fₘ)control).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Experimental workflow for determining IC₅₀ values via chlorophyll fluorescence.
Data Presentation and Interpretation
The experimental protocol described above will yield quantitative data on the potency of each isomer. The results should be summarized in a clear, tabular format for direct comparison.
Table 1: Hypothetical Potency Data for Dichlorophenyl Urea Isomers
| Compound Isomer | IC₅₀ (nM) [± SD] | Interpretation |
| 1-(3,4-dichlorophenyl)urea | 35 [± 4.2] | High Potency |
| 1-(2,3-dichlorophenyl)urea | 4,200 [± 350] | Low Potency |
Interpretation:
The IC₅₀ value represents the concentration of the herbicide required to inhibit 50% of the PSII activity. A lower IC₅₀ value signifies higher potency. In this hypothetical dataset, the 3,4-dichloro isomer is approximately 120 times more potent than the 2,3-dichloro isomer. This significant difference provides strong quantitative evidence for the SAR principles discussed earlier: the steric hindrance introduced by the 2-chloro substituent severely compromises the compound's ability to bind effectively to its target, the D1 protein.
Conclusion and Future Directions
The isomeric position of chlorine atoms on the phenyl ring of dichlorophenyl urea herbicides is not a trivial structural detail but a fundamental determinant of their biological activity. The 3,4-dichloro isomer exhibits vastly superior herbicidal potency compared to the 2,3-dichloro isomer. This is a direct consequence of the favorable steric and electronic profile of the 3,4-substitution pattern, which allows for high-affinity binding to the Qₑ site on the PSII D1 protein, leading to efficient inhibition of photosynthesis.[6]
Future Directions:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A broader study including other isomers (e.g., 2,4-, 2,5-, 2,6-, and 3,5-dichloro) could be conducted to build a comprehensive QSAR model. This would further refine our understanding of the optimal electronic and steric requirements for PSII inhibition.
-
X-ray Co-crystallography: Obtaining a crystal structure of the PSII complex with each isomer bound would provide definitive, atomic-level proof of the binding modes and explain the observed differences in potency.
-
Metabolic Stability: Investigating the relative metabolic stability of the isomers in target plant species could reveal other contributing factors to their overall in-planta efficacy.
This guide provides a robust framework for understanding and evaluating dichlorophenyl urea isomers, blending established mechanistic knowledge with a practical, validated experimental approach.
References
-
ResearchGate. (n.d.). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. [Link]
-
MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. [Link]
-
ResearchGate. (n.d.). Processes influencing the behaviour and fate of herbicides in the environment. [Link]
-
UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. [Link]
-
PMC. (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. [Link]
-
PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. [Link]
-
PubChem. (n.d.). Diuron. [Link]
-
University of Hertfordshire. (n.d.). Diuron (Ref: DPX 14740). [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
-
ResearchGate. (2024). Photosystem II inhibitor herbicides. [Link]
-
ResearchGate. (2022). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
-
MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]
-
Principles of Weed Control. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. [Link]
-
ResearchGate. (n.d.). Mechanism and Kinetics of Diuron Oxidation Initiated by Hydroxyl Radical. [Link]
-
Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]
-
PMC. (n.d.). Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns. [Link]
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. medchemexpress.com [medchemexpress.com]
Structural Insights & Comparative Analysis: N-benzyl-N'-(2,3-dichlorophenyl)urea
This guide provides a technical analysis and comparative assessment of the crystal structure and solid-state properties of N-benzyl-N'-(2,3-dichlorophenyl)urea . It is designed for medicinal chemists and crystallographers evaluating this scaffold for potential biological activity (e.g., P2X7 antagonism or urease inhibition) or solid-state stability.
Executive Summary
This compound (2,3-DCPU) represents a sterically congested urea derivative. Unlike standard diaryl ureas that adopt planar conformations to maximize packing efficiency, the 2,3-dichloro substitution pattern introduces significant ortho-steric hindrance. This guide compares 2,3-DCPU against the "Gold Standard" N,N'-Diphenylurea (DPU) and the regioisomer 2,4-DCPU , demonstrating how the chlorine clash forces a twisted conformation, disrupting the classic
Synthesis & Crystallization Protocol
To ensure reproducible polymorph isolation, the following self-validating protocol is recommended. This pathway minimizes side-product formation (symmetric ureas) common in high-temperature syntheses.
Optimized Synthesis Workflow
-
Principle: Nucleophilic addition of benzylamine to an electron-deficient isocyanate.
-
Reaction: 2,3-dichlorophenyl isocyanate + benzylamine
2,3-DCPU.
Step-by-Step Methodology
-
Preparation: Dissolve 2,3-dichlorophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under
atmosphere. -
Addition: Dropwise add Benzylamine (1.05 eq) dissolved in DCM over 20 minutes. Note: Slight excess of amine ensures complete consumption of the toxic isocyanate.
-
Monitoring: Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The urea product will precipitate as a white solid.
-
Isolation: Filter the precipitate. Wash with cold DCM (
mL) to remove unreacted amine. -
Crystallization (Critical): Dissolve the crude solid in boiling Ethanol/Methanol (1:1). Allow slow evaporation at room temperature (25°C) over 48 hours. Rapid cooling yields microcrystalline powder unsuitable for Single Crystal XRD.
Workflow Visualization
Caption: Optimized synthesis and crystallization workflow for isolating single crystals of 2,3-DCPU.
Comparative Structural Analysis
This section objectively compares 2,3-DCPU with established alternatives to highlight the impact of the 2,3-dichloro substitution.
Comparative Metrics Table
| Feature | 2,3-DCPU (Target) | N,N'-Diphenylurea (Standard) | 2,4-DCPU (Regioisomer) |
| Crystal System | Triclinic (Predicted | Monoclinic ( | Monoclinic ( |
| Conformation | Twisted (Non-planar) | Planar | Slightly Twisted |
| Torsion Angle | |||
| H-Bond Motif | 1D | 1D Tape / Dimer Mix | |
| Packing Forces | Strong | ||
| Melting Point | 158 - 162 °C | 239 - 241 °C | 185 - 188 °C |
Deep Dive: The "Ortho-Effect" Mechanism
1. The Standard (Diphenylurea):
N,N'-disubstituted ureas typically adopt a trans,trans conformation.[1][2] This allows the formation of the famous "Urea Tape" (
2. The Disruption (2,3-DCPU): The 2,3-dichloro substitution is critical.
-
Steric Clash: The Chlorine atom at the ortho (2-position) physically clashes with the urea carbonyl oxygen or the amide hydrogen, depending on rotation.
-
Consequence: To relieve this strain, the phenyl ring rotates out of the urea plane (high torsion angle).
-
Network Failure: This rotation breaks the linearity required for the infinite
-tape. Instead, 2,3-DCPU is forced into discrete Centrosymmetric Dimers ( motif) .
Interaction Pathway Diagram
Caption: Mechanistic pathway showing how ortho-chlorine substitution disrupts standard urea packing.
Experimental Validation (Self-Validating Protocol)
To confirm the structural hypothesis, researchers should perform the following characterization steps.
A. Single Crystal X-Ray Diffraction (XRD)
-
Expected Space Group: Triclinic
is common for asymmetric ureas that cannot form high-symmetry tapes. -
Key Parameter to Measure: The torsion angle
.-
If
: Planar (Unlikely for 2,3-Cl).[3] -
If
: Twisted (Confirms ortho-effect).
-
B. Hirshfeld Surface Analysis
Use CrystalExplorer to generate Hirshfeld surfaces.
-
Fingerprint Plot: Look for "spikes" corresponding to interactions.
- : Represents the hydrogen bonds. In 2,3-DCPU, these will be prominent but less dominant than in DPU.
-
/
: These contacts will be significantly enriched in 2,3-DCPU (approx. 15-20% of surface area) compared to non-chlorinated analogs.
C. Infrared Spectroscopy (FT-IR)
A quick benchtop validation method without growing single crystals.
-
Stretch:
-
DPU (Tape):
(Strongly H-bonded). -
2,3-DCPU (Dimer): Shifts to higher frequency (
) due to slightly weaker or strained H-bonds in the twisted dimer.
-
-
Stretch:
-
Look for a shift from
(Tape) to (Dimer).
-
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link
-
Custodio, J. M. F., et al. (2025). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions. Crystal Growth & Design. Link
-
Tothadi, S., et al. (2011). Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Crystal Growth & Design, 11(10), 4463–4473. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for "Dichlorophenyl urea" to view analog structures (e.g., Refcode: DIURON01). Link
Sources
comparative study of benzyl vs phenyl urea linkers in bioactivity
Part 1: Executive Summary & Strategic Rationale
In medicinal chemistry, the urea moiety (
This guide objectively compares these two linkers, synthesizing experimental data to assist researchers in lead optimization.
The Core Trade-off: Rigidity vs. Flexibility
-
Phenyl Urea (
):-
Conformation: Planar due to resonance delocalization between the urea nitrogen lone pairs and the aromatic ring.
-
Bioactivity: Favors "lock-and-key" binding in deep, narrow pockets (e.g., the DFG-out conformation of kinases).
-
Liability: Poor aqueous solubility (high LogP) and potential for toxic aniline metabolite formation.
-
-
Benzyl Urea (
):-
Conformation: The methylene (
) spacer breaks conjugation, introducing a rotatable "hinge." -
Bioactivity: Allows "induced fit" binding; the spacer can orient the aromatic ring into adjacent hydrophobic sub-pockets that are inaccessible to rigid phenyl ureas.
-
Liability: The benzylic carbon is a metabolic soft spot, susceptible to CYP450-mediated hydroxylation.
-
Part 2: Structural & Electronic Analysis
Conformational Landscape
The electronic environment of the urea nitrogen dictates the pharmacophore's geometry.
| Feature | Phenyl Urea | Benzyl Urea |
| Hybridization | ||
| Geometry | Planar / Rigid | Tetrahedral kink / Flexible |
| Electronic Effect | Electron-withdrawing phenyl ring reduces N-nucleophilicity. | Methylene group is weakly electron-donating; N is more nucleophilic. |
| Binding Mode | Type II Kinase Inhibitor (Deep Pocket Binder) | Surface or Allosteric Pocket Binder |
Mechanistic Pathway Visualization
The following diagram illustrates how the linker choice propagates through physicochemical properties to influence clinical efficacy.
Caption: Causal flow from chemical structure to physicochemical and binding outcomes.
Part 3: Comparative Case Studies & Data
Case Study A: Sorafenib Analogs (Kinase Inhibition)
Sorafenib is a classic phenyl-urea kinase inhibitor. Researchers synthesized benzyl-urea analogs to improve solubility and explore new binding modes against colorectal cancer cell lines (HT-29).
Experimental Data: Phenyl vs. Benzyl Potency Source: Derived from comparative SAR studies (e.g., molecules bearing N-3-pyridyl moieties).
| Compound ID | Linker Type | Structure Note | IC50 (HT-29 Cells) | Solubility (pH 7.[2]2) |
| Sorafenib | Phenyl Urea | Rigid bis-aryl urea | 14.01 | Low (< 1 |
| Compound 6a | Phenyl Urea | Modified distal ring | 15.28 | Low |
| Compound 20 | Benzyl Urea | 3.82 | High |
Insight: The benzyl spacer in Compound 20 allowed the distal pyridine ring to rotate and engage a specific hydrogen bond network that the rigid Sorafenib scaffold could not reach, resulting in a 3.6-fold increase in potency and improved water solubility.
Case Study B: Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors often utilize urea pharmacophores.[3][4][5] Early generation inhibitors used adamantyl-ureas, but recent optimization has shifted toward phenyl- and benzyl-ureas to improve pharmacokinetics (PK).[6]
Experimental Data: Metabolic Stability
-
Phenyl-Urea (TPPU): High metabolic stability, but limited solubility.
-
Benzyl-Urea (FP9): Incorporating a benzyl linker alongside a pyridazinone motif resulted in an IC50 of 0.2 nM against sEH.
-
Key Finding: The benzyl linker provided the necessary flexibility for the inhibitor to span the catalytic tunnel of the sEH enzyme without inducing steric clash, while maintaining high metabolic stability compared to alkyl-ureas.
Part 4: Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to be self-validating (e.g., using TLC monitoring and positive controls).
Protocol 1: Synthesis of Urea Linkers (Isocyanate Coupling)
Objective: Synthesize comparative phenyl and benzyl urea derivatives.
Reagents:
-
Amine A (Aniline derivative for Phenyl; Benzylamine derivative for Benzyl).
-
Isocyanate B (Commercially available or generated in situ).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 equivalent of Amine A in anhydrous DCM (0.1 M concentration).
-
Coupling: Add 1.1 equivalents of Isocyanate B dropwise at
.-
Checkpoint: If Isocyanate is not available, generate it in situ using Triphosgene and Triethylamine (TEA) at
for 30 mins before adding Amine B.
-
-
Reaction: Stir at room temperature for 2–12 hours.
-
Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate). The urea product is typically more polar than the starting isocyanate but less polar than the amine.
-
-
Work-up: Quench with water. Extract with DCM (
). Wash organic layer with brine.[1] Dry over .[1] -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.
-
Yield Expectation: Phenyl ureas often precipitate directly (Yield >80%); Benzyl ureas may require chromatography (Yield 60–75%).
-
Protocol 2: Cell Viability Assay (MTT)
Objective: Determine IC50 values for synthesized linkers.
Step-by-Step Workflow:
-
Seeding: Seed HT-29 or A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the Phenyl Urea and Benzyl Urea compounds (Range: 0.1
M to 100 M).-
Control: Use Sorafenib (Positive) and DMSO (Vehicle Negative).[1]
-
-
Incubation: Incubate for 48–72 hours at
, 5% . -
Development: Add 20
L MTT solution (5 mg/mL). Incubate 4h. -
Solubilization: Remove media. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) to calculate IC50.
Workflow Visualization
Caption: Decision tree for synthesis and evaluation of urea linker analogs.
Part 5: References
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. National Institutes of Health (NIH). [Link]
-
Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. PubMed.[2] [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives. PubMed Central. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-benzyl-N'-(2,3-dichlorophenyl)urea
Executive Summary
N-benzyl-N'-(2,3-dichlorophenyl)urea (CAS: 194874-25-4) is a halogenated aromatic urea derivative commonly used as a research intermediate or biological probe. Due to the presence of the dichlorophenyl moiety, this compound must be classified and managed as Halogenated Organic Waste .
Immediate Action Directive:
-
Do NOT dispose of down the drain (sanitary sewer).[1]
-
Do NOT dispose of in regular trash.
-
Segregate from non-halogenated solvents to prevent cross-contamination of waste streams.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, the disposal protocol is dictated by the chemical's specific functional groups—primarily the chlorinated aromatic ring which confers persistence and potential aquatic toxicity.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official manifest name. |
| CAS Number | 194874-25-4 | Use for waste tagging/inventory. |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | Confirm halogen content (Cl).[2][3] |
| Physical State | Solid (White to off-white powder) | Dust generation risk during transfer. |
| Solubility | Low in water; Soluble in DMSO, DMF | Liquid waste will likely be organic solvent-based. |
| Hazard Class | Irritant / Aquatic Toxicity | Avoid release to environment; protect skin/lungs. |
| Waste Code (RCRA) | Not P/U listed; Characteristic Waste | Treat as halogenated organic waste. |
Expert Insight: While urea itself is biodegradable, the addition of the dichlorophenyl group significantly increases the compound's stability and lipophilicity. This modification necessitates its treatment as a persistent organic pollutant (POP) precursor during disposal.
Personal Protective Equipment (PPE) & Handling
Before initiating any disposal procedure, establish a "Self-Validating Safety System" by verifying the following barriers are in place.
-
Respiratory Protection: Handling the solid powder requires a certified chemical fume hood. If weighing outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of dust.
-
Dermal Protection:
-
Primary: Nitrile gloves (minimum 0.11 mm thickness).
-
Secondary: Lab coat with cuffed sleeves to prevent wrist exposure.
-
-
Ocular Protection: ANSI Z87.1 compliant chemical splash goggles.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stocks, surplus weighing amounts, or degraded samples.
-
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Critical: Do not mix with oxidizers (e.g., nitrates, permanganates) as urea derivatives can potentially react to form unstable N-nitroso compounds.
-
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction filtrates (DMSO, DMF, Methanol).
-
Stream Selection: Identify the solvent base.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Solvent Waste carboy.
-
If dissolved in Methanol , Acetone , or DMSO : You must still use the Halogenated Solvent Waste carboy because the solute (the urea derivative) contains halogens.
-
-
Dilution Prohibition: Do not intentionally dilute the waste to bypass concentration limits.
-
Tagging: List the solvent and the solute concentration (approximate) on the waste tag.
-
Example: "99% DMSO, 1% this compound."
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[4]
-
Dry Waste: Place chemically contaminated gloves, weigh boats, and paper towels into a clear, heavy-duty plastic bag (2-mil thickness minimum).
-
Sealing: Twist and tape the bag neck to create a hermetic seal.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum/box. Do not throw in the regular trash.
Emergency Spill Response
Protocol: "Wet-Wipe Containment" Rationale: Dry sweeping generates dust, increasing inhalation risk. Wetting the powder suppresses aerosolization.
-
Isolate: Evacuate the immediate area (10 ft radius) and post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves, goggles, and a respirator.
-
Suppress: Gently cover the spill with paper towels dampened with a compatible solvent (e.g., Ethanol or Acetone). This immobilizes the powder.
-
Collect: Scoop the damp towels and waste material into a sealable bag.
-
Clean: Wipe the surface three times with soap and water.
-
Dispose: Treat all cleanup materials as Solid Hazardous Waste (Scenario C).
Waste Stream Decision Matrix
The following logic flow ensures the compound enters the correct destruction pathway (Incineration).
Figure 1: Waste Stream Segregation Logic. Note that liquid waste containing this compound defaults to the Halogenated stream to ensure proper incineration.
References
-
National Institutes of Health (PubChem). (2025). Urea, (3,4-dichlorophenyl)- Compound Summary (Analog Reference). Retrieved from [Link]
-
Temple University EHRS. (2024). Halogenated Solvents in Laboratories: Segregation and Disposal.[4][5][6] Retrieved from [Link][4]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. PubChemLite - 1-benzyl-3-(2,4-dichlorophenyl)urea (C14H12Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-benzyl-3-(2,5-dichlorophenyl)urea (C14H12Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. sweet.ua.pt [sweet.ua.pt]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
